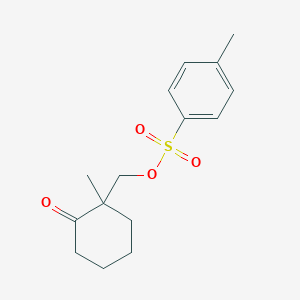![molecular formula C12H12BrNO4 B14001535 Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate CAS No. 6632-29-7](/img/structure/B14001535.png)
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination . This reaction sequence results in the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure maximum efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilides, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and result in various biological effects .
Comparación Con Compuestos Similares
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate can be compared with other similar compounds, such as:
3-(Bromoacetyl)coumarins: These compounds share a similar bromoacetyl group and exhibit comparable reactivity and applications.
Ethyl bromoacetate: This compound is structurally related and undergoes similar substitution and reduction reactions.
Cyanoacetamides: These compounds have similar synthetic routes and are used in the formation of biologically active heterocycles.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Número CAS |
6632-29-7 |
|---|---|
Fórmula molecular |
C12H12BrNO4 |
Peso molecular |
314.13 g/mol |
Nombre IUPAC |
ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate |
InChI |
InChI=1S/C12H12BrNO4/c1-2-18-12(17)11(16)14-9-5-3-4-8(6-9)10(15)7-13/h3-6H,2,7H2,1H3,(H,14,16) |
Clave InChI |
KLJWCKYHINZDLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=CC=CC(=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
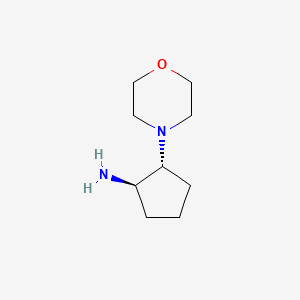
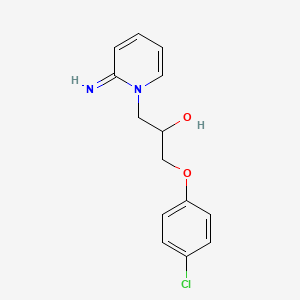

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)

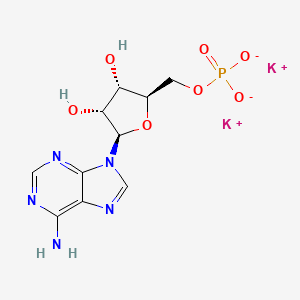
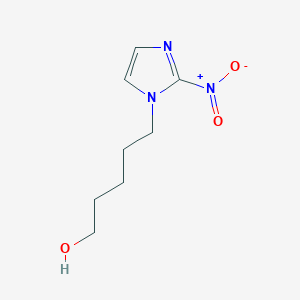
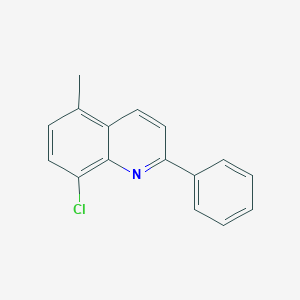
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)
